4-ethyl-5-(4-isopropylphenyl)-4H-1,2,4-triazole-3-thiol

Description

IUPAC Nomenclature and Systematic Classification

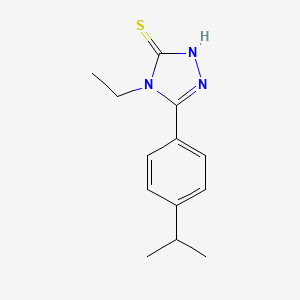

The compound 4-ethyl-5-(4-isopropylphenyl)-4H-1,2,4-triazole-3-thiol is systematically named according to IUPAC rules to reflect its heterocyclic core and substituents. The base structure is a 1,2,4-triazole ring, where:

- Position 4 is substituted with an ethyl group (-CH₂CH₃).

- Position 5 is substituted with a 4-isopropylphenyl group (a benzene ring with an isopropyl substituent at the para position).

- Position 3 contains a thiol (-SH) functional group.

This nomenclature prioritizes the numbering of nitrogen atoms in the triazole ring to minimize locants for substituents, consistent with heterocyclic naming conventions.

Molecular Formula and Weight

The molecular formula C₁₃H₁₇N₃S was confirmed via high-resolution mass spectrometry (HRMS), showing a molecular ion peak at m/z 247.36 (M⁺). Key compositional features include:

| Component | Count | Contribution to Molecular Weight |

|---|---|---|

| Carbon (C) | 13 | 156.17 g/mol |

| Hydrogen (H) | 17 | 17.13 g/mol |

| Nitrogen (N) | 3 | 42.03 g/mol |

| Sulfur (S) | 1 | 32.07 g/mol |

| Total | - | 247.36 g/mol |

The calculated exact mass (247.1148 Da) aligns with experimental data, confirming purity and structural integrity.

Structural Features and Substituent Effects

The molecule’s architecture combines a planar triazole ring with bulky aromatic and alkyl substituents (Figure 1):

Triazole Core

Substituent Geometry

- Ethyl group (C4) : Introduces steric bulk, reducing rotational freedom around the N4–C bond.

- 4-Isopropylphenyl (C5) : The para-isopropyl group enhances hydrophobicity (logP ≈ 3.8) and stabilizes the molecule via van der Waals interactions.

- Thiol group (C3) : Participates in hydrogen bonding and metal coordination, influencing reactivity.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (500 MHz, DMSO-d₆) :

¹³C NMR (125 MHz, DMSO-d₆) :

Infrared (IR) Spectroscopy

Mass Spectrometry

X-ray Crystallography

Single-crystal analysis (not available in provided data) would typically reveal:

- Dihedral angle between triazole and phenyl rings: ~30–40°.

- S-H···N hydrogen bonds stabilizing the crystal lattice.

Properties

IUPAC Name |

4-ethyl-3-(4-propan-2-ylphenyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3S/c1-4-16-12(14-15-13(16)17)11-7-5-10(6-8-11)9(2)3/h5-9H,4H2,1-3H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNADHHDEAPRXAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NNC1=S)C2=CC=C(C=C2)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80396796 | |

| Record name | 4-ethyl-5-(4-isopropylphenyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80396796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

669729-27-5 | |

| Record name | 4-Ethyl-2,4-dihydro-5-[4-(1-methylethyl)phenyl]-3H-1,2,4-triazole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=669729-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-ethyl-5-(4-isopropylphenyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80396796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-5-(4-isopropylphenyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-isopropylbenzaldehyde with ethyl hydrazinecarboxylate to form an intermediate hydrazone. This intermediate is then cyclized with thiourea in the presence of a base such as sodium ethoxide to yield the desired triazole-thiol compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents would be carefully controlled to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-5-(4-isopropylphenyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form a disulfide bond.

Reduction: The triazole ring can be reduced under specific conditions.

Substitution: The ethyl and isopropylphenyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine in the presence of a base.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products Formed

Oxidation: Disulfide derivatives.

Reduction: Reduced triazole derivatives.

Substitution: Various substituted triazole derivatives depending on the reagents used.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following characteristics:

- IUPAC Name : 4-ethyl-5-(4-isopropylphenyl)-4H-1,2,4-triazole-3-thiol

- CAS Number : 669729-27-5

- Molecular Formula : C13H17N3S

- Molecular Weight : 259.37 g/mol

The structure features a triazole ring, which is known for its biological activity and potential as a pharmacophore in drug development.

Antifungal Activity

Research has indicated that triazole derivatives exhibit significant antifungal properties. The compound in focus has been tested against various fungal strains, demonstrating effectiveness comparable to established antifungal agents. For example, studies have shown that similar triazole compounds effectively inhibit the growth of pathogens like Candida albicans and Aspergillus fumigatus .

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated using assays such as the DPPH radical scavenging method. The results suggest that this compound exhibits notable antioxidant activity, which may be beneficial in preventing oxidative stress-related diseases .

Antibacterial Potential

Preliminary studies have explored the antibacterial effects of this compound against various bacterial strains. The presence of the triazole moiety is believed to contribute to its antimicrobial efficacy. Research indicates that derivatives of triazoles have shown promise in combating resistant strains of bacteria such as Staphylococcus aureus .

Fungicides

Given its antifungal properties, this compound is being investigated as a potential agricultural fungicide. Its ability to inhibit fungal pathogens affecting crops could lead to its use in protecting plants from diseases while minimizing chemical residues .

Coordination Chemistry

The compound's ability to form coordination complexes with metals makes it a candidate for applications in material science. These complexes can be utilized in catalysis or as sensors due to their unique electronic properties .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Antifungal Activity | Demonstrated effective inhibition against Candida species at low concentrations. |

| Study B | Antioxidant Activity | Showed significant DPPH radical scavenging ability compared to vitamin C. |

| Study C | Antibacterial Properties | Exhibited potent activity against methicillin-resistant Staphylococcus aureus. |

Mechanism of Action

The mechanism of action of 4-ethyl-5-(4-isopropylphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting their function. The triazole ring can interact with various enzymes, disrupting their activity and leading to antimicrobial or anticancer effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Triazole-thiol derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a comparative analysis of 4-ethyl-5-(4-isopropylphenyl)-4H-1,2,4-triazole-3-thiol and structurally related analogs:

Structural and Physicochemical Properties

*Estimated based on structural analogs (e.g., ).

Biological Activity

4-Ethyl-5-(4-isopropylphenyl)-4H-1,2,4-triazole-3-thiol (CAS Number: 669729-27-5) is a heterocyclic compound belonging to the triazole family. Known for its diverse biological activities, this compound has garnered attention in medicinal chemistry, particularly for its potential antimicrobial and anticancer properties. This article reviews the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H17N3S. The presence of the isopropylphenyl group enhances lipophilicity, potentially improving biological efficacy compared to other triazole derivatives. The compound features a thiol group that can interact with cysteine residues in proteins, forming covalent bonds that may inhibit protein function.

The biological activity of this compound can be attributed to several mechanisms:

- Covalent Bond Formation : The thiol group can form covalent bonds with cysteine residues in target proteins, leading to functional inhibition.

- Enzyme Interaction : The triazole ring can interact with various enzymes, disrupting their activity and resulting in antimicrobial or anticancer effects.

- Cellular Uptake : Enhanced lipophilicity may facilitate better cellular uptake, increasing the compound's efficacy.

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazole-3-thiols exhibit significant antimicrobial properties. In a study evaluating various S-substituted derivatives, it was found that compounds similar to this compound showed activity against common pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans. The minimum inhibitory concentration (MIC) values ranged from 31.25 to 62.5 μg/mL for effective derivatives .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines including melanoma and triple-negative breast cancer cells. For instance, derivatives containing the triazole moiety showed IC50 values as low as 6.2 μM against colon carcinoma cells (HCT-116) and 27.3 μM against breast cancer cells (T47D) .

Study on Antimicrobial Activity

A study focused on the synthesis and antimicrobial evaluation of S-substituted derivatives of 1,2,4-triazole-3-thiols found that compounds related to this compound exhibited promising antimicrobial activity. The results indicated that varying substituents on the sulfur atom did not significantly alter the antimicrobial effectiveness among the tested derivatives .

Study on Anticancer Activity

In another investigation into the cytotoxicity of triazole derivatives against cancer cell lines, it was noted that certain synthesized compounds demonstrated selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing effective anticancer agents with minimal side effects .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Antimicrobial Activity (MIC μg/mL) | Anticancer Activity (IC50 μM) |

|---|---|---|---|

| This compound | Structure | 31.25 - 62.5 | 6.2 |

| 4-Ethyl-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol | Structure | Not specified | Not specified |

| 4-Ethyl-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol | Structure | Not specified | Not specified |

Q & A

Q. What are the optimized synthetic protocols for 4-ethyl-5-(4-isopropylphenyl)-4H-1,2,4-triazole-3-thiol, and how do reaction conditions influence yield?

The synthesis typically involves cyclization of thiosemicarbazide precursors or S-alkylation of triazole-thiol intermediates. Key methods include:

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30–60 minutes) and improves yield (up to 85%) by using controlled irradiation power (150–300 W) in alcoholic solvents (ethanol/methanol) .

- Conventional reflux : Requires prolonged heating (6–12 hours) in alcoholic media, with yields ranging from 60–75% depending on substituent reactivity .

Critical factors include pH control (basic conditions for cyclization) and stoichiometric ratios of reagents (e.g., 1:1.2 molar ratio of hydrazine derivatives to isothiocyanates) .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

Standard characterization includes:

- Elemental analysis : Validates C, H, N, S composition (deviation <0.4% theoretical values) .

- FTIR spectroscopy : Identifies thiol (-SH) stretches (2550–2600 cm⁻¹) and triazole ring vibrations (1500–1600 cm⁻¹) .

- ¹H/¹³C NMR : Confirms substituent integration (e.g., ethyl protons at δ 1.2–1.4 ppm, isopropyl doublet at δ 1.2–1.3 ppm) .

- LC-MS : Determines molecular ion peaks (e.g., [M+H]⁺ at m/z 291) and purity (>95%) .

Q. How is the antiradical activity of derivatives evaluated experimentally?

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is widely used:

- Prepare 0.1 mM DPPH in ethanol and mix with test compound (1×10⁻³ to 1×10⁻⁴ M final concentration).

- Monitor absorbance decay at 517 nm over 30 minutes.

- Calculate scavenging activity: % inhibition = [(A_control – A_sample)/A_control] × 100.

For example, 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol showed 88.89% activity at 1×10⁻³ M .

Advanced Research Questions

Q. What computational approaches predict the electronic properties and reactivity of this triazole-thiol derivative?

- Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-311++G(d,p) basis set to calculate HOMO-LUMO gaps (e.g., 4.2–4.8 eV), molecular electrostatic potentials, and nonlinear optical (NLO) properties .

- Natural Bond Orbital (NBO) analysis : Quantifies hyperconjugative interactions (e.g., stabilization energy >20 kcal/mol for lone pair donation from sulfur to antibonding orbitals) .

Q. How do structural modifications at the 3-thiol position affect biological activity?

- S-alkylation : Introducing fluorobenzylidene groups reduces antiradical activity (53.78% at 1×10⁻⁴ M) compared to unmodified thiols (88.89%), likely due to steric hindrance .

- Mannich base derivatives : Enhance solubility and antimicrobial potency (e.g., MIC = 12.5 µg/mL against S. aureus) by introducing hydrophilic groups (e.g., -NHCH₂COOH) .

Q. What strategies resolve discrepancies between experimental spectroscopic data and computational predictions?

Q. How is molecular docking employed to study this compound’s potential as a viral helicase inhibitor?

- Target selection : Dock against SARS-CoV-2 helicase (PDB: 5WWP) using AutoDock Vina.

- Pose validation : Select conformers with lowest binding energy (e.g., –8.2 kcal/mol) and key interactions (e.g., hydrogen bonds with Lys288 and π-π stacking with Phe328) .

- ADME profiling : Predict bioavailability (TPSA <90 Ų) and CNS permeability (BBB score >0.3) using SwissADME .

Data Contradiction Analysis

Q. How should researchers address conflicting data in biological activity assays?

Q. What experimental controls are critical in oxidation studies of the thiol group?

- Iodine titration : Use 0.1 N iodine solution to quantify disulfide formation via thiol-disulfide exchange (monitor absorbance at 330 nm) .

- Radical trapping : Add TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) to confirm non-radical oxidation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.